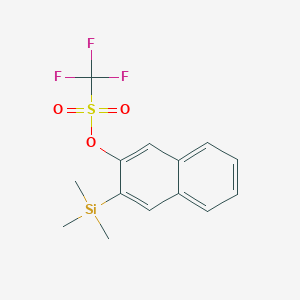

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

Descripción general

Descripción

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is an organosilicon compound known for its high reactivity and stability. It is a derivative of trifluoromethanesulfonate and is primarily used in organic synthesis to activate ketones and aldehydes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction mixture is often subjected to reduced pressure distillation to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of reactions, including:

Silylation: It is used to silylate alcohols, converting them into silyl ethers.

Activation of Ketones and Aldehydes: It activates these compounds for further reactions.

Cyclization Reactions: It is used in Dieckmann-like cyclization of ester-imides and diesters.

Common Reagents and Conditions

Common reagents used with this compound include triethylamine, boron trifluoride etherate, and various organolithium reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound include silyl enol ethers, activated ketones, and aldehydes .

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Benzofurans

One of the primary applications of TMS-2-naphthyl triflate is in the synthesis of benzofurans. This compound acts as a benzyne precursor, facilitating reactions that form these important heterocycles. The reaction typically involves the elimination of trifluoromethanesulfonic acid, leading to the formation of reactive benzyne intermediates that can undergo further transformations.

2. Formation of Arynes

TMS-2-naphthyl triflate is utilized for generating arynes, which are highly reactive species used in various coupling reactions. The ability to generate arynes selectively allows for the development of complex molecular architectures in a controlled manner.

Data Table: Comparison of Synthetic Methods Using TMS-2-naphthyl Triflate

Case Studies

Case Study 1: Synthesis of Substituted Benzofurans

In a recent study, researchers employed TMS-2-naphthyl triflate to synthesize various substituted benzofurans with high yields. The method demonstrated efficiency by allowing multiple substitutions on the benzofuran ring, showcasing its potential in drug discovery and development.

Case Study 2: Application in Material Science

Another notable application involves using TMS-2-naphthyl triflate in polymer chemistry. The compound has been utilized to modify polymer backbones, enhancing their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to activate ketones and aldehydes. It forms a highly reactive intermediate that facilitates various chemical transformations. The molecular targets include carbonyl compounds, which are activated for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilyl Trifluoromethanesulfonate: Similar in reactivity but used for different applications.

Triethylsilyl Trifluoromethanesulfonate: Offers slightly more stability but is harder to remove after reactions.

Uniqueness

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is unique due to its high reactivity and stability, making it an indispensable reagent in various chemical transformations .

Actividad Biológica

3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (TMSOTf) is a synthetic organic compound that has gained attention in various fields of chemistry and biology due to its unique properties and biological activities. This article delves into the biological activity of TMSOTf, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₅F₃O₃SSi

- Molecular Weight : 348.41 g/mol

- CAS Number : 780820-43-1

- Appearance : Clear liquid, colorless

- Density : 1.26 g/cm³ at 20 °C

TMSOTf acts primarily as a reagent in organic synthesis, facilitating various reactions including:

- Alkylation Reactions : It promotes the formation of carbon-carbon bonds by enabling nucleophilic attack on electrophilic centers.

- Cyclization Processes : TMSOTf can induce cyclization reactions, leading to the formation of complex cyclic structures from linear precursors.

- Enzyme Inhibition : The trifluoromethanesulfonate group enhances binding affinity to certain enzymes, potentially leading to inhibition or modulation of their activity.

The presence of the trimethylsilyl group increases the lipophilicity of the compound, allowing for better membrane permeability and interaction with biological targets.

Enzyme Inhibition

TMSOTf has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies indicate that it can affect enzyme kinetics by altering substrate binding sites or modifying enzyme conformation.

Case Studies

-

Furan Synthesis :

A study demonstrated that TMSOTf facilitates the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates and ketones. This reaction showcases TMSOTf's ability to mediate complex transformations efficiently at room temperature . -

Biological Evaluation :

In a series of experiments aimed at evaluating the biological activity of related compounds, TMSOTf was utilized as a key reagent in synthesizing biologically active molecules. The resulting derivatives exhibited significant enzyme inhibition properties, highlighting TMSOTf's role in drug development and medicinal chemistry .

Applications in Research

TMSOTf is employed in various scientific research applications:

- Organic Synthesis : As a powerful silylating agent, it is used to protect functional groups during multi-step syntheses.

- Medicinal Chemistry : Its ability to modify biological molecules makes it valuable in developing new therapeutic agents.

- Chemical Biology : Used to study enzyme interactions and protein modifications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYFPWWHQEAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659779 | |

| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780820-43-1 | |

| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate in the synthesis of perylene derivatives?

A: this compound acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene moiety at the bay region. This modification is particularly interesting because it can significantly influence the photophysical properties of the resulting perylene derivative.

Q2: Why is the bay region modification of perylene derivatives important?

A: The bay region of perylene derivatives is a crucial site for structural modification. Attaching substituents at this position directly influences the molecule's conjugated system, which in turn affects its absorption and emission properties. [] This tunability is essential for optimizing perylene derivatives for applications in organic electronics, particularly as active components in organic light-emitting diodes (OLEDs).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.